molecular formula C32H45N9O5 B14177668 L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-lysine CAS No. 871205-62-8

L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-lysine

Cat. No.: B14177668
CAS No.: 871205-62-8
M. Wt: 635.8 g/mol
InChI Key: PZOZTMBDKKQROK-MNUOIFNESA-N
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Description

L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-lysine is a complex peptide compound It is composed of several amino acids, including tryptophan, ornithine, phenylalanine, and lysine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-lysine involves the stepwise coupling of the constituent amino acids. The process typically begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled in a specific sequence to form the desired peptide bond. After the coupling reactions, the protecting groups are removed to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of amino acid coupling and deprotection, allowing for the efficient and high-throughput synthesis of the peptide. The use of solid-phase peptide synthesis (SPPS) is common in industrial production, where the peptide is assembled on a solid resin support, facilitating purification and handling.

Chemical Reactions Analysis

Types of Reactions

L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine or other oxidative products.

    Reduction: The disulfide bonds, if present, can be reduced to free thiols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of suitable catalysts.

Major Products Formed

    Oxidation: Kynurenine, N-formylkynurenine.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Substituted amino derivatives.

Scientific Research Applications

L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-lysine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-lysine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tryptophan residue may play a key role in binding through π-π interactions or hydrogen bonding. The diaminomethylidene group can form additional hydrogen bonds, enhancing the binding affinity. The overall effect depends on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

  • L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine
  • L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-tryptophan

Uniqueness

L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-lysine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. The presence of phenylalanine and lysine residues may enhance its binding affinity and specificity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

871205-62-8

Molecular Formula

C32H45N9O5

Molecular Weight

635.8 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid

InChI

InChI=1S/C32H45N9O5/c33-15-7-6-13-26(31(45)46)40-30(44)27(17-20-9-2-1-3-10-20)41-29(43)25(14-8-16-37-32(35)36)39-28(42)23(34)18-21-19-38-24-12-5-4-11-22(21)24/h1-5,9-12,19,23,25-27,38H,6-8,13-18,33-34H2,(H,39,42)(H,40,44)(H,41,43)(H,45,46)(H4,35,36,37)/t23-,25-,26-,27-/m0/s1

InChI Key

PZOZTMBDKKQROK-MNUOIFNESA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N

Origin of Product

United States

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